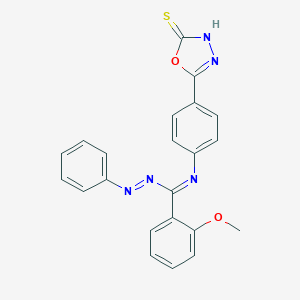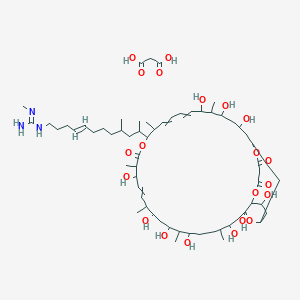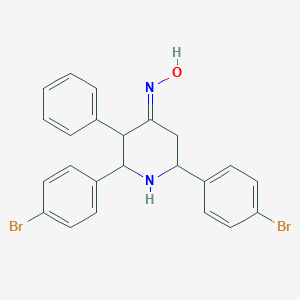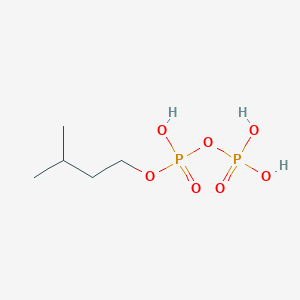
异戊烯焦磷酸
描述
Isopentyl Pyrophosphate, also known as isopentenyl pyrophosphate, is a crucial intermediate in the biosynthesis of isoprenoids. These compounds are essential for various biological processes, including the synthesis of cholesterol, steroid hormones, and other terpenoids. Isopentyl Pyrophosphate is formed through the mevalonate pathway and the non-mevalonate pathway, both of which are vital for cellular metabolism .
科学研究应用
Isopentyl Pyrophosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other organic compounds.
Biology: It plays a critical role in the study of metabolic pathways and enzyme mechanisms.
Medicine: Research on isopentyl pyrophosphate has implications for developing new drugs targeting isoprenoid biosynthesis pathways.
Industry: It is used in the production of fragrances, flavors, and biofuels
作用机制
Isopentyl Pyrophosphate exerts its effects by participating in the biosynthesis of isoprenoids. It acts as a substrate for various enzymes, including isopentenyl pyrophosphate isomerase, which converts it into dimethylallyl pyrophosphate. This conversion is a key step in the mevalonate pathway, which ultimately leads to the production of cholesterol, steroid hormones, and other essential biomolecules .
Similar Compounds:
Dimethylallyl Pyrophosphate: An isomer of isopentyl pyrophosphate, also involved in isoprenoid biosynthesis.
Geranyl Pyrophosphate: A downstream product in the isoprenoid biosynthesis pathway.
Farnesyl Pyrophosphate: Another downstream product, crucial for the synthesis of squalene and other sterols
Uniqueness: Isopentyl Pyrophosphate is unique due to its role as a precursor in both the mevalonate and non-mevalonate pathways. Its ability to participate in various enzymatic reactions makes it a versatile intermediate in the biosynthesis of a wide range of isoprenoids .
未来方向
Isopentenyl pyrophosphate is a key intermediate in the biosynthesis of many important biomolecules. Understanding its synthesis and role in various biological processes can provide insights into the development of new therapeutic strategies. For instance, the impact of lipid metabolism on diseases like cancer is a potential area of future research .
准备方法
Synthetic Routes and Reaction Conditions: Isopentyl Pyrophosphate can be synthesized through several methods. One common approach involves the chemo-enzymatic synthesis, where specific enzymes catalyze the formation of isopentyl pyrophosphate from simpler precursors. This method often employs isotopically labeled precursors to trace the biosynthetic pathways .
Industrial Production Methods: In industrial settings, isopentyl pyrophosphate is typically produced using microbial fermentation. Engineered strains of Escherichia coli are often used to produce isopentyl pyrophosphate through metabolic engineering. This method is more sustainable and environmentally friendly compared to traditional chemical synthesis .
化学反应分析
Types of Reactions: Isopentyl Pyrophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different isoprenoid compounds.
Reduction: Reduction reactions can convert it into other intermediates in the isoprenoid biosynthesis pathway.
Substitution: It can participate in substitution reactions to form various terpenoids and other derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Enzymatic catalysts are also frequently employed to facilitate these reactions under mild conditions .
Major Products: The major products formed from these reactions include dimethylallyl pyrophosphate, geranyl pyrophosphate, and farnesyl pyrophosphate. These compounds are further utilized in the biosynthesis of more complex isoprenoids .
属性
IUPAC Name |
3-methylbutyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h5H,3-4H2,1-2H3,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFXNYPSBSIFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



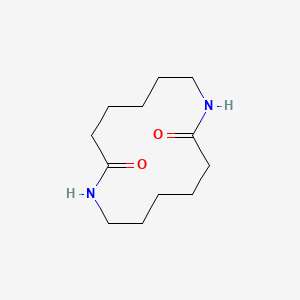
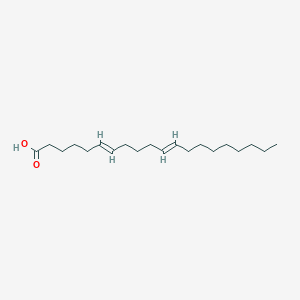

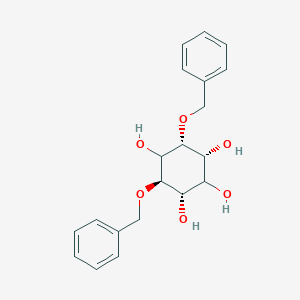
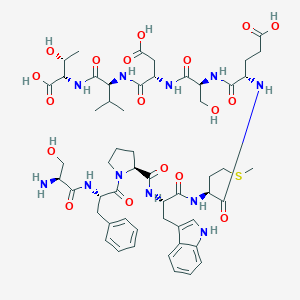
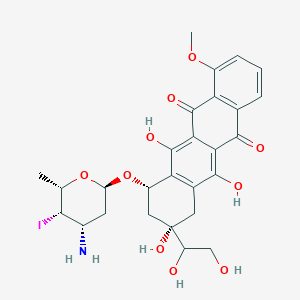


![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
